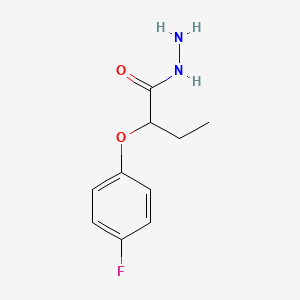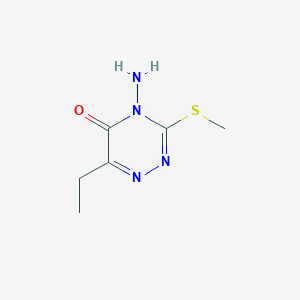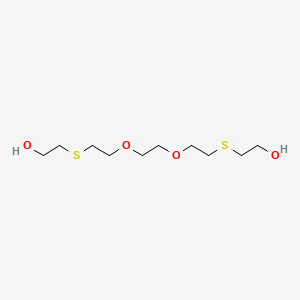![molecular formula C26H24N4O5 B14145169 Benzamide, N-[(1,3-dibenzoylhexahydro-5-nitro-5-pyrimidinyl)methyl]- CAS No. 88820-13-7](/img/structure/B14145169.png)
Benzamide, N-[(1,3-dibenzoylhexahydro-5-nitro-5-pyrimidinyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-[(1,3-dibenzoylhexahydro-5-nitro-5-pyrimidinyl)methyl]- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, amide groups, and a nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[(1,3-dibenzoylhexahydro-5-nitro-5-pyrimidinyl)methyl]- typically involves multi-step organic reactions. The process begins with the preparation of the hexahydro-5-nitro-5-pyrimidinyl intermediate, which is then subjected to benzoylation reactions to introduce the dibenzoyl groups. The final step involves the formation of the benzamide linkage through a reaction with benzoyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[(1,3-dibenzoylhexahydro-5-nitro-5-pyrimidinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The aromatic rings can undergo electrophilic substitution reactions.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Benzamide, N-[(1,3-dibenzoylhexahydro-5-nitro-5-pyrimidinyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Benzamide, N-[(1,3-dibenzoylhexahydro-5-nitro-5-pyrimidinyl)methyl]- involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular processes. The aromatic rings and amide groups can interact with proteins and enzymes, modulating their activity. These interactions can lead to various biological effects, including inhibition of microbial growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
N-Substituted Benzamides: Compounds with different substituents on the nitrogen atom, exhibiting diverse biological activities.
Dibenzoyl Compounds: Compounds with two benzoyl groups, used in organic synthesis and material science.
Uniqueness
Benzamide, N-[(1,3-dibenzoylhexahydro-5-nitro-5-pyrimidinyl)methyl]- is unique due to its combination of structural features, including the hexahydro-5-nitro-5-pyrimidinyl moiety and the dibenzoyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications .
Properties
CAS No. |
88820-13-7 |
|---|---|
Molecular Formula |
C26H24N4O5 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
N-[(1,3-dibenzoyl-5-nitro-1,3-diazinan-5-yl)methyl]benzamide |
InChI |
InChI=1S/C26H24N4O5/c31-23(20-10-4-1-5-11-20)27-16-26(30(34)35)17-28(24(32)21-12-6-2-7-13-21)19-29(18-26)25(33)22-14-8-3-9-15-22/h1-15H,16-19H2,(H,27,31) |
InChI Key |
XIYZCPNYDNYQDE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(CN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)(CNC(=O)C4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


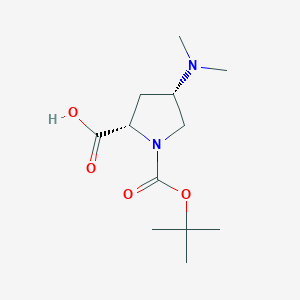
![1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione](/img/structure/B14145087.png)
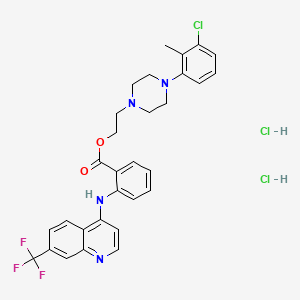
![1-(4-aminofurazan-3-yl)-5-isopropyl-N-[1-(4-pyridyl)ethylideneamino]triazole-4-carboxamide](/img/structure/B14145097.png)
![[4-(Pyrazin-2-yl)piperazin-1-yl][2-(trifluoromethyl)phenyl]methanone](/img/structure/B14145101.png)
![N-[[2-(Trimethylsilyl)ethoxy]carbonyl]-L-leucine](/img/structure/B14145102.png)
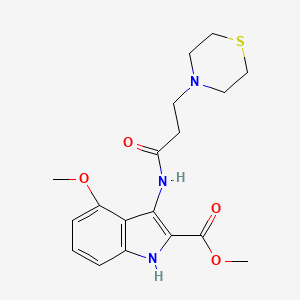
![2-cyano-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B14145116.png)
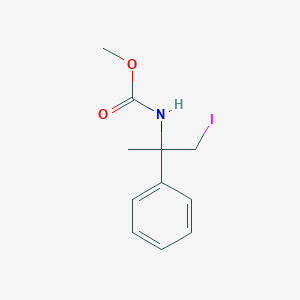
![2-[(5-heptyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic Acid](/img/structure/B14145122.png)
